molecular formula C10H15N3 B12534373 N-tert-butylpyridine-3-carboximidamide

N-tert-butylpyridine-3-carboximidamide

Cat. No.: B12534373
M. Wt: 177.25 g/mol
InChI Key: GFEAJCHDJZXXBF-UHFFFAOYSA-N
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Description

N-tert-butylpyridine-3-carboximidamide is a chemical compound with the molecular formula C10H15N3. It is a yellow to white solid with a melting point of 105-108°C

Preparation Methods

The synthesis of N-tert-butylpyridine-3-carboximidamide typically involves the reaction of pyridine-3-carboximidamide with tert-butyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction mixture is then purified to obtain the desired product .

Chemical Reactions Analysis

N-tert-butylpyridine-3-carboximidamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include potassium permanganate, hydrogen peroxide, lithium aluminum hydride, and tert-butyl chloride. The major products formed depend on the specific reaction and conditions used .

Scientific Research Applications

N-tert-butylpyridine-3-carboximidamide has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-tert-butylpyridine-3-carboximidamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

N-tert-butylpyridine-3-carboximidamide can be compared with other similar compounds, such as:

    Pyridine-3-carboximidamide: Lacks the tert-butyl group, leading to different chemical properties and reactivity.

    N-tert-butylpyridine-2-carboximidamide: Similar structure but with the carboximidamide group at a different position on the pyridine ring.

    N-tert-butylpyridine-4-carboximidamide: Another positional isomer with distinct properties.

The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties .

Properties

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

N'-tert-butylpyridine-3-carboximidamide

InChI

InChI=1S/C10H15N3/c1-10(2,3)13-9(11)8-5-4-6-12-7-8/h4-7H,1-3H3,(H2,11,13)

InChI Key

GFEAJCHDJZXXBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N=C(C1=CN=CC=C1)N

Origin of Product

United States

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